This compound can be synthesized through various organic reactions, primarily involving the reaction of 5-methylfuran-2-carboxylic acid with benzylamine. It falls under the classification of amides due to the presence of the amide functional group, and it is also categorized as a furan derivative due to its furan ring structure.
The synthesis of N,N-dibenzyl-5-methylfuran-2-carboxamide typically involves the following steps:
The general reaction scheme can be represented as follows:
This method allows for the production of N,N-dibenzyl-5-methylfuran-2-carboxamide with good yields, although optimization may be required for specific conditions to enhance purity.
N,N-dibenzyl-5-methylfuran-2-carboxamide features a furan ring fused with an amide group, contributing to its chemical properties. The structural representation includes:
The compound's structural data can be summarized as follows:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | N,N-dibenzyl-5-methylfuran-2-carboxamide |
| InChI Key | RPLMULVYHVTVEN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CO1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
N,N-dibenzyl-5-methylfuran-2-carboxamide can participate in various chemical reactions, including:
These reactions highlight the versatility of N,N-dibenzyl-5-methylfuran-2-carboxamide in synthetic organic chemistry.
Further research is necessary to clarify these interactions and establish concrete mechanisms.
N,N-dibenzyl-5-methylfuran-2-carboxamide exhibits several notable physical and chemical properties:
These properties are critical for applications in both laboratory settings and industrial processes.
N,N-dibenzyl-5-methylfuran-2-carboxamide has potential applications across various scientific fields:
CAS No.: 63489-58-7
CAS No.: 10118-76-0
CAS No.: 32845-42-4
CAS No.: 13986-27-1
CAS No.: 5398-23-2